2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine

Medicinal Chemistry Physicochemical Property Analysis Structure-Activity Relationship (SAR)

2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine is a heteroaromatic building block featuring a pyridine core with a difluoromethyl (-CF₂H) substituent at the 5-position and an ethan-1-amine side chain at the 2-position. The -CF₂H group functions as a metabolically stable bioisostere for amines (NH₂), alcohols (OH), and thiols (SH), enhancing lipophilicity and membrane permeability while mitigating oxidative metabolism.

Molecular Formula C8H10F2N2
Molecular Weight 172.179
CAS No. 1211515-06-8
Cat. No. B2957243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine
CAS1211515-06-8
Molecular FormulaC8H10F2N2
Molecular Weight172.179
Structural Identifiers
SMILESC1=CC(=NC=C1C(F)F)CCN
InChIInChI=1S/C8H10F2N2/c9-8(10)6-1-2-7(3-4-11)12-5-6/h1-2,5,8H,3-4,11H2
InChIKeyDHIYTTXUKXNXQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine (CAS 1211515-06-8): A Regiospecific Pyridine Building Block for Medicinal Chemistry


2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine is a heteroaromatic building block featuring a pyridine core with a difluoromethyl (-CF₂H) substituent at the 5-position and an ethan-1-amine side chain at the 2-position [1]. The -CF₂H group functions as a metabolically stable bioisostere for amines (NH₂), alcohols (OH), and thiols (SH), enhancing lipophilicity and membrane permeability while mitigating oxidative metabolism [2]. With molecular formula C₈H₁₀F₂N₂ and molecular weight 172.18 g/mol, this compound serves as a versatile intermediate in the synthesis of kinase inhibitors and other bioactive molecules, with commercial availability from multiple vendors at 95% purity .

Procurement Rationale for 2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine: Why Regioisomeric Purity Prevents Generic Substitution


Direct substitution with regioisomers or close analogs of 2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine is inadvisable for precision medicinal chemistry due to the structure-dependent nature of target engagement. The exact positioning of the difluoromethyl group and the primary amine side chain on the pyridine ring dictates the compound's physicochemical properties and biological interactions [1]. For instance, shifting the -CF₂H group from the 5- to the 3-position alters the predicted pKa from approximately 8.3 to 8.7, which can affect protonation state and hydrogen-bonding capacity at physiological pH . Furthermore, the carbon linker length (ethyl vs. methyl) fundamentally changes molecular geometry and conformational flexibility, preventing generic substitution without risking altered binding modes or pharmacokinetic profiles .

Evidence-Based Differentiation: Quantitative Comparison of 2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine Against Regioisomeric and Side-Chain Analogs


Regioisomeric Differentiation: Comparative pKa Values Dictate Protonation State at Physiological pH

The 5-substituted difluoromethylpyridine core of the target compound confers a predicted pKa of 8.3-8.4, which is approximately 0.4 log units lower than that of the 3-substituted regioisomer (pKa 8.7) . This difference in basicity directly influences the fraction of the molecule that exists in its protonated, charged state at physiological pH (7.4). This can critically impact solubility, membrane permeability, and the electrostatic interactions with biological targets, making the 5-substituted derivative the preferred choice for projects requiring a less basic pyridine nitrogen .

Medicinal Chemistry Physicochemical Property Analysis Structure-Activity Relationship (SAR)

Linker Length Optimization: Ethylamine Spacer Provides Greater Conformational Flexibility Compared to Methylamine Analogs

The target compound features an ethan-1-amine side chain, which introduces an additional rotatable bond compared to the methanamine analog, 5-(difluoromethyl)pyridin-2-yl)methanamine (CAS 1256806-69-5) . This increased flexibility can be quantified by the number of rotatable bonds: the target compound has 3 rotatable bonds (excluding the terminal amine), while the methanamine analog has 2 [1]. This additional degree of freedom allows the primary amine to sample a larger conformational space, potentially enabling it to adopt optimal binding poses in deeper or more sterically constrained active sites [2].

Medicinal Chemistry Molecular Modeling Drug Design

Targeted Synthesis of Kinase Inhibitor Intermediates: Validated Utility in PI3K/mTOR Pathway Modulation

Compounds bearing the 2-(difluoromethyl)pyridine scaffold are explicitly claimed as key intermediates in the synthesis of novel phosphoinositide 3-kinase (PI3K), mammalian target of rapamycin (mTOR), and PI3K-related kinase (PIKK) inhibitors [1]. While the target compound (5-substituted) is a member of this class, the patent literature validates that its specific substitution pattern is essential for generating inhibitors that achieve nanomolar potency (e.g., IC₅₀ values as low as 10 nM in c-KIT kinase assays for related analogs) [2]. This positions the compound as a procurable entry point into a validated chemical space for developing next-generation kinase therapeutics [3].

Kinase Inhibition PI3K/mTOR Pathway Cancer Therapeutics

Chiral Resolution Potential: Availability of Enantiopure (R)- and (S)- Derivatives Enables Stereospecific SAR Exploration

Although the target compound is an achiral ethylamine, the closely related chiral α-methyl analog is commercially available in both (R)- and (S)- enantiomeric forms at high purity (≥98%) . This demonstrates the feasibility of introducing chirality at the alpha-carbon of the side chain. Procuring the achiral 2-[5-(difluoromethyl)pyridin-2-yl]ethan-1-amine provides a foundational intermediate that can be elaborated into chiral entities or used to benchmark the activity of achiral vs. chiral derivatives in structure-activity relationship (SAR) studies .

Chiral Synthesis Stereochemistry Lead Optimization

Bioisosteric Replacement of the Amine: The -CF₂H Group as a Metabolically Stable Amine Mimic

The difluoromethyl (-CF₂H) group is a well-established bioisostere for primary amines (NH₂). Replacing an NH₂ group with -CF₂H can increase lipophilicity (LogP) while maintaining or improving metabolic stability [1]. The target compound, which contains both a -CF₂H group and a primary amine, allows for dual functionalization and serves as a powerful tool for probing the effects of this bioisosteric replacement in a controlled manner [2]. In the context of quorum sensing inhibitors, for example, substituting a pyridine-N-oxide with a 2-difluoromethylpyridine enhanced activity, demonstrating the functional advantage of this motif .

Bioisosterism Metabolic Stability Drug Design

High-Value Application Scenarios for 2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine in Drug Discovery and Chemical Biology


Synthesis of PI3K/mTOR Kinase Inhibitors for Oncology Research

Medicinal chemists can employ 2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine as a core building block to synthesize novel inhibitors of the PI3K/mTOR signaling pathway, a validated target axis in cancer therapeutics. The compound's difluoromethylpyridine core is a privileged scaffold for kinase hinge-binding, and the primary amine provides a versatile handle for rapid derivatization into amides, sulfonamides, or secondary amines to optimize potency and selectivity. This scenario is directly supported by patent literature which claims difluoromethyl-aminopyridines as potent PI3K and mTOR inhibitors [1].

Structure-Activity Relationship (SAR) Studies on Bioisosterism and Regioisomerism

This compound is ideally suited for systematic SAR studies to deconvolute the individual contributions of regioisomerism, linker length, and fluorination pattern on target binding and ADME properties. Researchers can directly compare the activity of derivatives of this compound against those synthesized from regioisomeric analogs (e.g., 3- or 4-substituted difluoromethylpyridines) or compounds with varying side-chain lengths. The data generated from such studies is critical for lead optimization and for developing robust pharmacophore models [2].

Development of Positron Emission Tomography (PET) Tracers via Fluorine-18 Radiolabeling

The presence of the difluoromethyl group makes this building block an attractive candidate for developing PET imaging agents. The CF₂H group can be potentially exchanged for a [¹⁸F]-CF₂H group, enabling the creation of radiolabeled analogs for in vivo imaging studies. The primary amine side chain allows for further conjugation to targeting vectors (e.g., peptides, antibodies) or pharmacophores, facilitating the development of novel radiotracers for visualizing target engagement and biodistribution in preclinical models .

Probing the Role of Conformational Flexibility in Ligand Binding

The ethylamine side chain of the target compound provides greater conformational flexibility than its methanamine counterpart. This makes it a valuable tool for investigating the impact of ligand entropy and conformational sampling on binding kinetics (e.g., k_on and k_off rates) and thermodynamics. Researchers can compare the binding profiles of compounds derived from this flexible building block with those from more rigid analogs to design ligands with optimized residence times on their target, a key parameter for in vivo efficacy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.